

Structural Validation of (3-Bromoquinolin-2-yl)methanol: A Comparative NMR Guide

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Compound of Interest

Compound Name: (3-Bromoquinolin-2-yl)methanol

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Executive Summary

(3-Bromoquinolin-2-yl)methanol (CAS: 1039846-67-1) is a critical bicyclic heteroaromatic intermediate, often employed in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its structural integrity hinges on two key features: the regiochemistry of the bromine at position 3 and the oxidation state of the hydroxymethyl group at position 2.

This guide provides a comparative analysis of the ^1H NMR spectral characteristics of **(3-Bromoquinolin-2-yl)methanol**. Unlike standard data sheets, we compare solvent-dependent behaviors (CDCl_3 vs. DMSO-d_6) and distinguish the product from common synthetic precursors to establish a self-validating identification protocol.

Comparative Analysis: Solvent Systems & Impurity Profiling

To ensure accurate characterization, one must select the appropriate solvent system. The choice between Chloroform-d (CDCl_3) and Dimethyl Sulfoxide-d₆ (DMSO-d_6) fundamentally alters the spectral appearance of the hydroxymethyl moiety.

Comparison A: Solvent-Dependent Spectral Features

Feature	CDCl ₃ (Chloroform-d)	DMSO-d ₆ (Dimethyl Sulfoxide)	Application Scientist Note
-OH Proton	Broad singlet (often invisible)	Distinct Triplet (or broad s) at ~5.4 ppm	DMSO is preferred for confirming the alcohol functionality.
-CH ₂ - Protons	Sharp Singlet at ~4.9 ppm	Doublet at ~4.7 ppm (J ≈ 5.5 Hz)	Coupling in DMSO confirms the presence of the adjacent OH.
H4 Aromatic	Singlet (~8.4 ppm)	Singlet (~8.6 ppm)	The diagnostic singlet confirms Br substitution at C3.
Solubility	Moderate	High	Use DMSO for highly concentrated samples (e.g., ¹³ C acquisition).

Comparison B: Product vs. Common Synthetic Precursors

Distinguishing the target from its precursors is critical for reaction monitoring.

- Vs. 3-Bromoquinoline-2-carbaldehyde (Precursor):
 - Precursor: Shows a distinct aldehyde proton signal (-CHO) at ~10.2 ppm.
 - Product: The aldehyde peak disappears, replaced by the methylene (-CH₂-) signal at ~4.7–4.9 ppm.
- Vs. 3-Bromoquinoline (Over-reduction/Starting Material):
 - Impurity: Lacks the aliphatic methylene signal entirely. Shows an H₂ signal at ~8.8 ppm.^[1]
 - Product: H₂ is absent (substituted by -CH₂OH).

Experimental Protocol

To reproduce the assignments below, follow this standardized acquisition protocol designed to minimize exchange broadening of the hydroxyl proton.

Sample Preparation:

- Mass: Weigh 5–10 mg of **(3-Bromoquinolin-2-yl)methanol**.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Critical: Use a fresh ampoule to minimize water content. Water in DMSO (~3.33 ppm) can catalyze proton exchange, collapsing the OH coupling.
- Tube: Transfer to a precision 5mm NMR tube.

Acquisition Parameters (400 MHz equivalent):

- Pulse Sequence: zg30 (30° excitation pulse)
- Relaxation Delay (D1): 1.0 – 2.0 seconds (ensure full relaxation of aromatic protons).
- Scans (NS): 16 (sufficient for H1), 1024 (for C13).
- Temperature: 298 K (25°C).

Detailed Peak Assignment (DMSO-d₆)

The following assignments are derived from substituent chemical shift effects (SCS) on the quinoline core and validated against general quinoline spectral data [1, 2].

Reference: DMSO residual peak at 2.50 ppm.

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (J, Hz)	Structural Logic
H4	8.55 – 8.65	Singlet (s)	1H	-	Diagnostic Peak. Deshielded by the aromatic ring current and the adjacent Br. Appears as a singlet because C3 is substituted.
H8	8.05 – 8.15	Doublet (d)	1H	~8.5	Deshielded by the peri-effect of the Nitrogen lone pair.
H5	7.90 – 8.00	Doublet (d)	1H	~8.0	Typical aromatic doublet.
H7	7.75 – 7.85	Triplet (td)	1H	~7.5, 1.5	Meta-coupling to H5 may be visible.
H6	7.60 – 7.70	Triplet (td)	1H	~7.5, 1.5	Often overlaps with H7; distinguish via COSY.
-OH	5.35 – 5.55	Triplet (t)	1H	~5.5	Vicinal coupling to CH ₂ . Disappears

upon D₂O
shake.

-CH₂-

4.70 – 4.80

Doublet (d)

2H

~5.5

Benzylic
methylene.

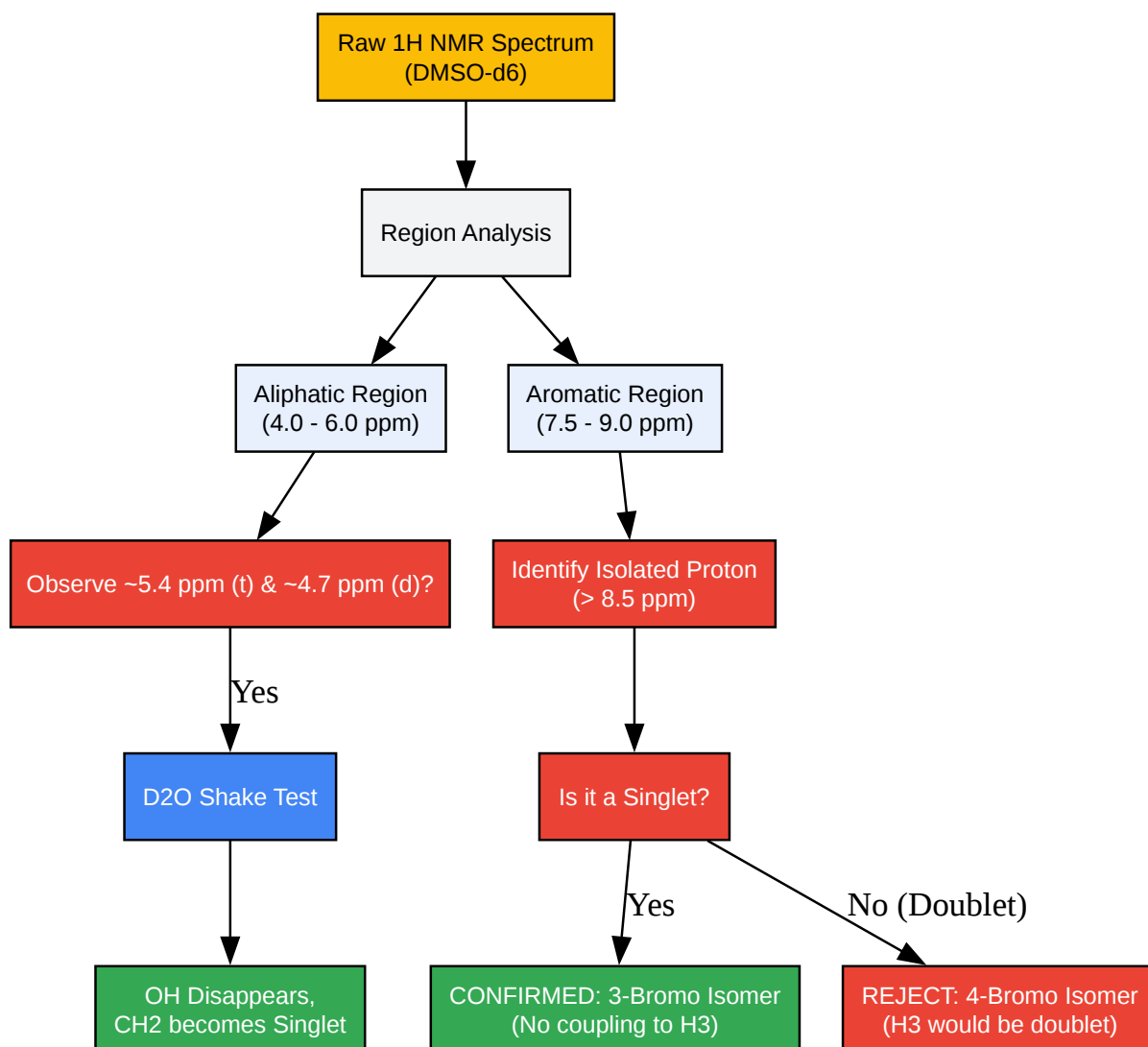
Becomes a
singlet if D₂O
is added.

Structural Diagram & Numbering

Note: The quinoline nitrogen is position 1.[2] The carbon with the methanol group is 2. The carbon with bromine is 3.[1][3][4] The isolated aromatic proton on the pyridine ring is 4.

Mechanistic Workflow for Assignment

The following logic flow illustrates how an analyst should process the raw data to confirm the structure, ensuring no false positives from isomers (e.g., 4-bromo analogs).



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Figure 1: Decision tree for verifying the regiochemistry of **(3-Bromoquinolin-2-yl)methanol** using ^1H NMR.

References

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